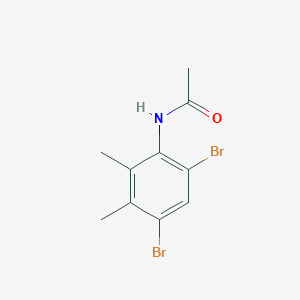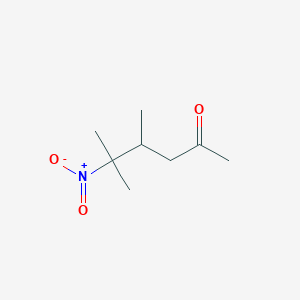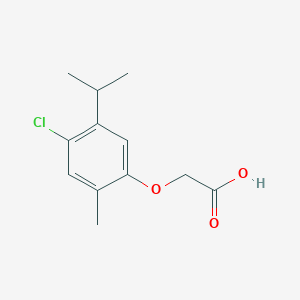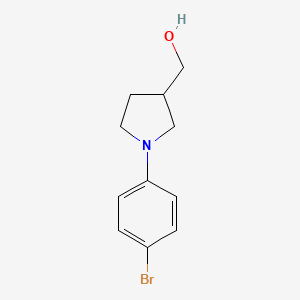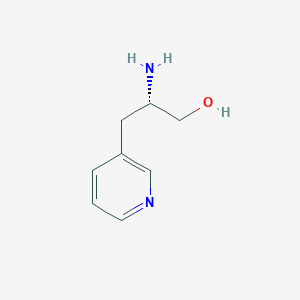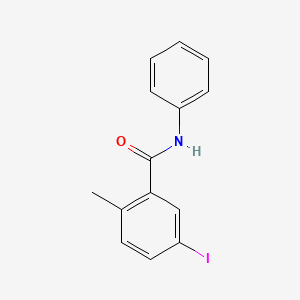
5-Iodo-2-methyl-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-2-methyl-N-phenylbenzamide is an organic compound with the molecular formula C14H12INO. It is a derivative of benzamide, where the benzene ring is substituted with an iodine atom at the 5th position, a methyl group at the 2nd position, and an N-phenyl group.
Métodos De Preparación
The synthesis of 5-Iodo-2-methyl-N-phenylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylbenzoic acid and aniline.
Formation of Benzamide: The 2-methylbenzoic acid is first converted to 2-methylbenzoyl chloride using thionyl chloride. This intermediate is then reacted with aniline in the presence of a base such as triethylamine to form 2-methyl-N-phenylbenzamide.
Análisis De Reacciones Químicas
5-Iodo-2-methyl-N-phenylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can convert the amide group to an amine.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Aplicaciones Científicas De Investigación
5-Iodo-2-methyl-N-phenylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and proteins involved in cancer cell proliferation.
Material Science: The compound is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
Biological Studies: It serves as a probe in biological studies to understand the interaction of iodine-containing compounds with biological systems.
Mecanismo De Acción
The mechanism of action of 5-Iodo-2-methyl-N-phenylbenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as kinases, which play a crucial role in cell signaling and cancer progression.
Protein Binding: It binds to proteins involved in DNA replication and repair, thereby disrupting these processes in cancer cells.
Comparación Con Compuestos Similares
5-Iodo-2-methyl-N-phenylbenzamide can be compared with other similar compounds:
2-Iodo-N-phenylbenzamide: This compound lacks the methyl group at the 2nd position, which may affect its reactivity and binding properties.
5-Iodo-2-methylbenzamide: This compound lacks the N-phenyl group, which may influence its solubility and biological activity.
N-Phenylbenzamide: This compound lacks both the iodine and methyl substituents, making it less reactive in certain chemical reactions.
Propiedades
Fórmula molecular |
C14H12INO |
|---|---|
Peso molecular |
337.15 g/mol |
Nombre IUPAC |
5-iodo-2-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C14H12INO/c1-10-7-8-11(15)9-13(10)14(17)16-12-5-3-2-4-6-12/h2-9H,1H3,(H,16,17) |
Clave InChI |
SLDKRHZCUXBDEU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)I)C(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


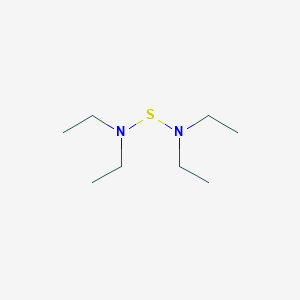

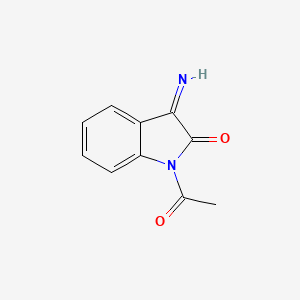
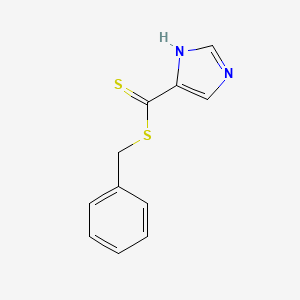
![7-chloro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14136956.png)


![3-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]-3H-2-benzofuran-1-one](/img/structure/B14136963.png)
